Boc-Phe-Gly-Gly-OH
Overview
Description
Synthesis Analysis
The synthesis of related peptides often involves standard peptide synthesis techniques, such as solid-phase synthesis (SPPS) or solution-phase synthesis, with protective groups like Boc to protect the amino functional group during the synthesis process. A study described the synthesis of a related peptide, N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, through usual workup procedures, indicating the importance of protective groups and coupling strategies in peptide synthesis (Patel et al., 1990).
Molecular Structure Analysis
Crystal structure and molecular conformation analysis provide insights into the peptide's three-dimensional structure. The aforementioned study also detailed the crystal structure and molecular conformation of N-Boc-L-Pro-dehydro-Phe-L-Gly-OH, showing the peptide adopts a β-turn II conformation stabilized by an intramolecular hydrogen bond, which is crucial for understanding peptide folding and function (Patel et al., 1990).
Chemical Reactions and Properties
The chemical reactivity and properties of Boc-Phe-Gly-Gly-OH and similar peptides are significantly influenced by their functional groups and overall structure. The presence of the Boc group offers protection to the amine functional group, allowing for selective reactions at other sites of the peptide molecule. For instance, the synthesis approach of a Phe-Gly E-alkene dipeptide isostere demonstrates how specific chemical reactions can be employed to modify peptide structures, generating novel compounds with potentially unique biological activities (Kranz & Kessler, 1996).
Physical Properties Analysis
The physical properties of peptides like Boc-Phe-Gly-Gly-OH, including solubility, stability, and melting point, are crucial for their handling, storage, and application in research. These properties are determined by the peptide's molecular structure and the nature of its constituent amino acids. The study on the crystal structure and molecular conformation of N-Boc-L-Gly-dehydro-Phe-NHCH3 provides insights into the factors influencing peptide stability and interactions, which are essential for understanding their physical behavior (Singh et al., 1989).
Scientific Research Applications
Peptide Synthesis : It is used in the preparation of linear tri-, tetra-, and pentapeptides via dilithium azadienediolates (Bossler & Seebach, 1994).
Esterification in Chemical Synthesis : Boc-Phe-Gly-Gly-OH plays a role in the chemical esterification of alpha,alpha-trehalose to produce dipeptide esters. The sterical demands of the process affect the distribution and arrangement of acyl moieties around the core molecule (Jerić et al., 2006).
Pseudopeptide Synthesis : It serves as a building block in the synthesis of pseudopeptides such as dermorphin and substance P. These compounds are evaluated for their affinities for opioid receptors and NK1 receptors (Borg et al., 1999).
Solid Phase Peptide Synthesis : In the solid-phase synthesis of a tryptophan-containing decapeptide, this peptide sequence is used for fragment condensation (Suzuki & Sasaki, 1973).
Peptide Dimerization and Conjugation : Boc-Phe-Leu-OH, a related compound, is utilized for cross-linking in peptide dimerization and the conjugation of the dimer to an affinity matrix for receptor affinity purification (Shimohigashi et al., 1989).
Cyclization Reactions : The simple structure of Boc-Phe-Gly-Gly-OH prevents racemization and cyclodimerization, facilitating ring formation in cyclization reactions (Schmidt & Neubert, 2009).
Inhibitory Activity Against Endopeptidases : Boc-Tyr-Gly-Gly-Phe-Leu-CH2Cl, another related compound, has inhibitory activity against endopeptidase 22.19, relevant to the metabolism of opioid peptides (Taguchi et al., 1993).
Safety And Hazards
Future Directions
The Phe-Phe motif, which “Boc-Phe-Gly-Gly-OH” is a part of, has gained popularity as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels . Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms . This holds substantial promise for the creation of the next generation nanomedicines .
properties
IUPAC Name |
2-[[2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetyl]amino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-18(2,3)27-17(26)21-13(9-12-7-5-4-6-8-12)16(25)20-10-14(22)19-11-15(23)24/h4-8,13H,9-11H2,1-3H3,(H,19,22)(H,20,25)(H,21,26)(H,23,24)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQGOADLZZCJJG-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Phe-Gly-Gly-OH |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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